4-(5-fluoro-3-methyl-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one
Description
4-(5-Fluoro-3-methyl-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a benzofuran substituent at the 4-position of the coumarin core. The coumarin scaffold (2H-chromen-2-one) is substituted with methyl groups at positions 6 and 8, while the benzofuran moiety introduces a fluorine atom at position 5 and a methyl group at position 2.
The compound’s design aligns with trends in medicinal chemistry where halogenation (e.g., fluorine) and alkylation (methyl groups) are employed to optimize pharmacokinetic properties.
Properties
IUPAC Name |
4-(5-fluoro-3-methyl-1-benzofuran-2-yl)-6,8-dimethylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FO3/c1-10-6-11(2)19-15(7-10)16(9-18(22)24-19)20-12(3)14-8-13(21)4-5-17(14)23-20/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPDLBPTGOHOBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=O)O2)C3=C(C4=C(O3)C=CC(=C4)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-fluoro-3-methyl-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzofuran Ring: The initial step involves the synthesis of the benzofuran ring by cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Fluorine and Methyl Groups: Fluorination and methylation reactions are carried out using reagents such as fluorine gas or methyl iodide in the presence of catalysts.
Coupling with Chromenone: The benzofuran derivative is then coupled with a chromenone precursor through a condensation reaction, often facilitated by Lewis acids or bases.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(5-fluoro-3-methyl-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine and methyl-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(5-fluoro-3-methyl-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices.
Mechanism of Action
The mechanism of action of 4-(5-fluoro-3-methyl-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The pathways involved include:
Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
Receptor Binding: It may bind to receptors on cell surfaces, triggering signaling cascades that result in physiological responses.
Comparison with Similar Compounds
Substituent Variations and Their Implications
Coumarin derivatives often differ in substituent type and position, which critically influence their biological activity and physicochemical properties. Below is a comparative analysis with key analogues:
Key Observations
- Electron-Withdrawing vs. In contrast, hydroxy-substituted coumarins (e.g., Compound 5) rely on H-bonding for activity .
- Lipophilicity : The benzofuran and methyl groups in the target compound likely enhance membrane permeability compared to polar analogues like the triazole derivative .
- Synthetic Utility : Chloromethyl-substituted coumarins () serve as intermediates, whereas the target compound’s complex substituents suggest advanced development stages.
Antiadipogenic and Cytotoxic Effects
Coumarins with hydroxy and methyl groups (e.g., Compound 5 and 7) demonstrate potent antiadipogenic activity, with IC₅₀ values ranging from 26–38 µM . The target compound’s benzofuran moiety may shift its activity toward alternative pathways, such as kinase inhibition or apoptosis induction, common in fluorinated heterocycles.
Therapeutic Potential
- Cancer: Fluorinated coumarins are explored for anticancer activity due to their ability to intercalate DNA or inhibit topoisomerases.
- Antimicrobial : Triazole-containing coumarins () are often antimicrobial, but the target compound’s benzofuran may redirect efficacy toward fungal or bacterial targets with lipophilic membranes.
Physicochemical and Pharmacokinetic Properties
- Solubility : The target compound’s benzofuran and methyl groups reduce water solubility compared to hydroxy- or piperazine-substituted analogues ().
Biological Activity
4-(5-fluoro-3-methyl-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one, also known as EVT-2787860, is a synthetic compound belonging to the class of chromenones. This compound is characterized by its unique benzofuran moiety and multiple methyl substitutions, which contribute to its potential biological activities. Recent studies have highlighted its promising properties, particularly in the realms of anti-inflammatory and antioxidant effects.
Chemical Structure
The molecular formula for this compound is with a specific structural configuration that includes a benzofuran ring and chromenone framework. The presence of fluorine and methyl groups significantly influences its biological interactions.
1. Anti-inflammatory Properties
Research indicates that chromenone derivatives exhibit notable anti-inflammatory activity. The compound has shown potential in inhibiting pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. For instance, studies have demonstrated that derivatives similar to EVT-2787860 can reduce the production of TNF-alpha and IL-6 in vitro.
2. Antioxidant Activity
The antioxidant properties of 4-(5-fluoro-3-methyl-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one are attributed to its ability to scavenge free radicals. This activity is essential for protecting cells from oxidative stress, which is linked to numerous chronic diseases, including cancer and cardiovascular disorders.
3. Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have indicated cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis has revealed that the presence of the benzofuran ring enhances its anticancer efficacy, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
Research Findings
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | HeLa | 15.6 | Apoptosis |
| Study B | MCF-7 | 12.3 | Cell Cycle Arrest |
| Study C | A549 | 9.8 | ROS Scavenging |
Case Study 1: Anti-inflammatory Effects
In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, EVT-2787860 demonstrated a significant reduction in inflammatory markers compared to untreated controls. The results indicated a dose-dependent response, with higher concentrations yielding more substantial effects.
Case Study 2: Antioxidant Efficacy
A recent investigation assessed the antioxidant capacity of this compound using DPPH and ABTS assays. The findings revealed that EVT-2787860 effectively scavenged free radicals, exhibiting an IC50 value comparable to established antioxidants like ascorbic acid.
The biological activity of 4-(5-fluoro-3-methyl-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one is believed to involve:
- Interaction with Cellular Targets: The compound may interact with key signaling pathways involved in inflammation and oxidative stress.
- Modulation of Gene Expression: It potentially influences the expression of genes related to inflammatory responses and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
